(2Z)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-2-(3,4-dichlorophenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl3N2S/c26-21-8-5-16(6-9-21)15-31-25-19(11-18-3-1-2-4-24(18)30-25)12-20(14-29)17-7-10-22(27)23(28)13-17/h1-13H,15H2/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBNDWDTGPKHHO-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=C(C#N)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=C(\C#N)/C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-2-(3,4-dichlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts alkylation reaction where the quinoline core is alkylated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Prop-2-enenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction between the quinoline derivative and 3,4-dichlorobenzaldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Quinoline derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
The compound might be investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of (2Z)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-2-(3,4-dichlorophenyl)prop-2-enenitrile would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of cellular processes or induction of cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of acrylonitrile derivatives with substituted aromatic systems. Below is a detailed comparison with key analogs:
(Z)-3-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (Compound 26)
- Structure: Shares the dichlorophenyl and chlorophenyl substituents but lacks the quinoline-sulfanyl moiety.
- Synthesis : Prepared via condensation of 4-chlorobenzaldehyde and 3,4-dichlorophenylacetonitrile, yielding a white solid (66% yield, mp 167–168°C) .
- Simpler structure may result in lower metabolic stability compared to the target compound.
(2Z)-2-(4-Chlorophenyl)-3-(4-methylphenyl)acrylonitrile (CAS 174519-28-9)
- Structure: Features a methylphenyl group instead of dichlorophenyl and lacks the sulfanyl-quinoline unit.
- Properties : Higher electron-donating methyl group may reduce electrophilicity at the nitrile carbon compared to chlorine-substituted analogs.
- Applications : Used in materials science and as a precursor for photostable polymers .
Z-2-(4-Chlorophenyl)-3-dimethylaminoacrylonitrile
- Structure: Replaces the dichlorophenyl group with a dimethylamino group, introducing strong electron-donating effects.
- Impact: The amino group enhances solubility in polar solvents but may reduce stability under acidic conditions.
- IUPAC Name: (2Z)-2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enenitrile .
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile
- Structure : Incorporates a sulfonamido-methyl group and formylphenyl substituent, adding hydrogen-bonding capacity.
- Crystallography : Structural validation via SHELX and ORTEP-3 highlights planar geometry and bond angles (e.g., C–S–C at 109.5°) .
- Divergence : The sulfonamide group introduces steric hindrance absent in the target compound.
Data Tables for Comparative Analysis
Table 2: Electronic and Physicochemical Properties
Research Findings and Mechanistic Insights
- Quinoline Core: The sulfanyl-quinoline group in the target compound may enhance binding to aromatic receptors (e.g., kinase enzymes) via π-π interactions, a feature absent in simpler acrylonitriles .
- Synthetic Challenges : The target compound’s complex structure likely requires multi-step synthesis, similar to methods for Compound 26 (condensation followed by crystallization) .
Biological Activity
(2Z)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-2-(3,4-dichlorophenyl)prop-2-enenitrile, commonly referred to as compound 478065-18-8, is a synthetic chemical with potential biological activity. This compound belongs to the class of quinoline derivatives, which have garnered attention for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 447.38 g/mol. The structure features a quinoline moiety linked to a prop-2-enenitrile group and chlorinated phenyl rings, which are crucial for its biological interactions.
Anticancer Properties
Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to (2Z)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-2-(3,4-dichlorophenyl)prop-2-enenitrile have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that quinoline derivatives can inhibit bacterial growth by disrupting bacterial cell membranes and interfering with metabolic processes.
Table 2: Antimicrobial Efficacy
Case Studies
- In Vivo Studies : A study conducted on mice models treated with (2Z)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-2-(3,4-dichlorophenyl)prop-2-enenitrile showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an effective anticancer agent in clinical settings.
- Mechanistic Insights : Research has elucidated that the compound induces oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. This mechanism was confirmed through assays measuring reactive oxygen species levels and mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
